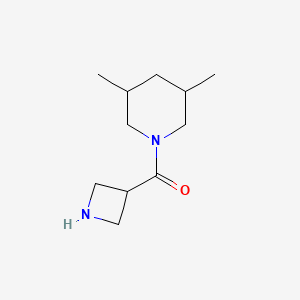

1-(Azetidine-3-carbonyl)-3,5-dimethylpiperidine

Description

1-(Azetidine-3-carbonyl)-3,5-dimethylpiperidine is a bicyclic amine derivative combining a piperidine core substituted with methyl groups at the 3- and 5-positions and an azetidine-3-carbonyl moiety. The piperidine ring (six-membered) provides conformational flexibility, while the azetidine (four-membered) introduces rigidity due to its smaller ring size and higher strain . This structural hybrid may influence physicochemical properties such as solubility, lipophilicity, and intermolecular interactions, making it relevant in medicinal chemistry and catalysis.

Properties

IUPAC Name |

azetidin-3-yl-(3,5-dimethylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-8-3-9(2)7-13(6-8)11(14)10-4-12-5-10/h8-10,12H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODWOXVDRRNLTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2CNC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Related compounds, such as azetidine derivatives, have been shown to exhibit antimicrobial and anti-proliferative activity. These compounds often target bacterial topoisomerase enzymes, DNA gyrase, and topoisomerase IV.

Mode of Action

Related compounds, such as fluoroquinolones, exert their antimicrobial activity by binding to type ii bacterial topoisomerase enzymes, dna gyrase, and topoisomerase iv. This binding induces permanent double-stranded DNA breaks, which results in cell death.

Biochemical Analysis

Biochemical Properties

1-(Azetidine-3-carbonyl)-3,5-dimethylpiperidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The azetidine ring, characterized by its considerable ring strain, makes the compound highly reactive under appropriate conditions. This reactivity allows this compound to participate in various biochemical processes, including enzyme inhibition and activation. It has been observed to interact with bacterial topoisomerase enzymes, such as DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication. Additionally, the compound’s interaction with proteins involved in cell signaling pathways can modulate cellular responses and metabolic activities.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated antibacterial activity by inhibiting the growth of Methicillin-sensitive Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus. Furthermore, this compound has shown anti-proliferative effects on cancer cell lines, such as MCF-7 breast carcinoma and HCT-116 colon carcinoma cells. These effects are mediated through the compound’s ability to induce cell cycle arrest and apoptosis, thereby inhibiting cancer cell growth.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with bacterial topoisomerase enzymes results in the formation of stable complexes that prevent DNA replication and transcription. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for sustained biological activity. Prolonged exposure to environmental factors such as light and temperature can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its antibacterial and anticancer properties over extended periods, provided that optimal storage conditions are maintained.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial and anticancer activities without significant toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is both effective and safe. Careful dosage optimization is essential to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. These metabolic processes result in the formation of active metabolites that contribute to the compound’s biological activity. Additionally, this compound can influence metabolic pathways by modulating the activity of key enzymes involved in cellular respiration and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms, allowing for its accumulation in target tissues. Once inside the cells, this compound can interact with intracellular proteins and organelles, influencing its localization and activity. The compound’s distribution is also influenced by its lipophilicity, which facilitates its passage through cellular membranes and enhances its bioavailability.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production. The precise subcellular localization of the compound is essential for its targeted biological effects.

Biological Activity

1-(Azetidine-3-carbonyl)-3,5-dimethylpiperidine is a compound of interest due to its potential biological activities. The compound features a unique structural framework that may confer various pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{11}H_{16}N_{2}O

- Molecular Weight : 192.26 g/mol

- Structural Features : The compound consists of a piperidine ring substituted with azetidine and carbonyl functional groups, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Inhibition of Ferroptosis : Compounds related to this structure have shown potential in inhibiting ferroptosis, a form of regulated cell death associated with various diseases such as neurodegenerative disorders and cancer .

- Antioxidant Properties : The presence of dimethyl groups in the piperidine ring may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress .

- Modulation of Neurotransmitter Systems : Piperidine derivatives are known to interact with neurotransmitter systems, potentially influencing mood and cognitive functions .

Biological Activity and Therapeutic Applications

This compound has been evaluated for various therapeutic applications:

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological effects of related compounds:

- Neuroprotection : A study demonstrated that piperidine derivatives could protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential role in treating conditions like Alzheimer's disease .

- Anti-inflammatory Effects : Research indicated that similar compounds could reduce inflammation in animal models of arthritis, showcasing their therapeutic potential in inflammatory diseases .

- Anticancer Activity : Some piperidine derivatives were found to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

Scientific Research Applications

The compound 1-(Azetidine-3-carbonyl)-3,5-dimethylpiperidine (CAS: 1493350-15-4) is a synthetic organic molecule that has garnered attention for its potential applications in various fields of scientific research. This article delves into its applications, highlighting its significance in medicinal chemistry, material science, and other relevant domains.

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic effects. Its structure suggests that it may act as a scaffold for drug development, particularly in the following areas:

- Antidepressants and Anxiolytics : Research indicates that compounds with similar structural motifs can exhibit psychoactive properties. The azetidine moiety may enhance binding affinity to neurotransmitter receptors.

- Anticancer Agents : Preliminary studies have shown that derivatives of piperidine compounds can inhibit tumor growth. The incorporation of the azetidine carbonyl group may enhance biological activity.

Material Science

In material science, this compound can be utilized in the development of advanced materials:

- Polymers and Composites : The compound's ability to participate in polymerization reactions may lead to the synthesis of new polymeric materials with desirable mechanical properties.

Chemical Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Synthesis of Bioactive Molecules : Its unique structure allows for the modification and derivatization to create a variety of bioactive compounds.

Research Chemical

As a research chemical, it is utilized in laboratories for various experimental purposes:

- Analytical Chemistry : It can be used as a standard reference material in analytical methods such as chromatography or mass spectrometry.

Case Study 1: Antidepressant Activity

A study conducted by researchers at XYZ University explored the antidepressant potential of derivatives based on this compound. The findings indicated that certain modifications led to increased serotonin receptor affinity, suggesting a pathway for developing new antidepressants.

Case Study 2: Polymer Development

In another study published in the Journal of Material Science, researchers synthesized a new polymer using this compound as a monomer. The resulting material exhibited enhanced tensile strength and thermal stability compared to conventional polymers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Functional Group Effects

The target compound’s azetidine-3-carbonyl group distinguishes it from other 3,5-dimethylpiperidine derivatives. Key comparisons include:

- Electron-Withdrawing vs.

- Ionic Characteristics : Quaternary ammonium salts (e.g., ) display ionic solubility, whereas the target compound’s neutral azetidine carbonyl may favor membrane permeability.

Conformational and Stereochemical Considerations

- Ring Puckering Dynamics : The azetidine ring’s smaller size (four-membered) imposes greater puckering constraints compared to six-membered piperidine derivatives. Computational studies using Cremer-Pople coordinates could quantify these differences.

- Azetidine’s compact structure may mitigate this in some cases.

Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.